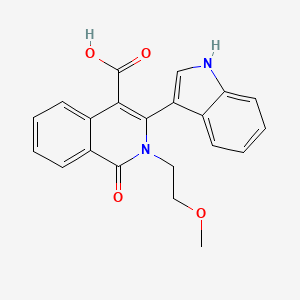

3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Description

Structural Characteristics and Nomenclature

The structural architecture of this compound represents a sophisticated fusion of two prominent heterocyclic systems that have played pivotal roles in organic chemistry for over a century. The compound bears the Chemical Abstracts Service registry number 1119449-96-5 and possesses the molecular formula C21H18N2O4, corresponding to a molecular weight of 362.4 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural features, encompassing both the indole nucleus at position 3 and the isoquinoline core framework with specific substitution patterns.

The indole moiety within this compound originates from the 1H-indol-3-yl substituent, where the indole nucleus consists of a benzene ring fused to a pyrrole ring at the 2,3-positions. This structural element has been recognized as one of the most important heterocyclic systems in organic chemistry, with the indole framework being described as a benzo[b]pyrrole that exhibits remarkable electron-rich characteristics due to the π-excessive nature of the five-membered pyrrole ring. The positioning of the indole group at the 3-position of the isoquinoline system creates a unique spatial arrangement that may influence the compound's chemical reactivity and potential biological interactions.

The isoquinoline portion of the molecule features a 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid framework, which represents a partially reduced isoquinoline system with a ketone functionality at position 1 and a carboxylic acid group at position 4. This structural arrangement bears similarity to compounds that can be synthesized through methodologies such as the Pomeranz-Fritsch reaction, which historically has been employed for the construction of isoquinoline derivatives from benzaldehydes and aminoacetals under acidic conditions. The presence of the 2-methoxyethyl substituent at the nitrogen position of the dihydroisoquinoline system introduces additional complexity through the incorporation of an ether functionality that may influence the compound's solubility characteristics and conformational preferences.

The standardized International Chemical Identifier for this compound is InChI=1S/C21H18N2O4/c1-27-11-10-23-19(16-12-22-17-9-5-4-6-13(16)17)18(21(25)26)14-7-2-3-8-15(14)20(23)24/h2-9,12,22H,10-11H2,1H3,(H,25,26), while the corresponding Simplified Molecular Input Line Entry System representation is COCCN1C(=C(C2=CC=CC=C2C1=O)C(=O)O)C3=CNC4=CC=CC=C43. These structural descriptors provide unambiguous identification of the compound's connectivity and stereochemical features.

Table 1: Fundamental Molecular Properties

Historical Context in Heterocyclic Chemistry Research

The development and characterization of compounds containing both indole and isoquinoline structural elements represents a significant achievement in the evolution of heterocyclic chemistry research, building upon foundational discoveries that span more than a century of scientific investigation. The historical trajectory of indole chemistry can be traced to the late nineteenth century when Emil Fischer first described the Fischer indole synthesis in 1883, establishing a groundbreaking methodology for constructing indole frameworks from phenylhydrazines and carbonyl compounds under acidic conditions. This seminal work laid the foundation for subsequent generations of chemists to explore the synthetic potential and biological significance of indole-containing molecules.

The Fischer indole synthesis has remained one of the most extensively utilized methods for indole preparation, demonstrating remarkable versatility in producing 2,3-disubstituted indole products through the cyclization of arylhydrazones under various acidic catalytic conditions. The reaction mechanism involves the initial formation of a phenylhydrazone intermediate, followed by isomerization to an enamine form, subsequent protonation, and a crucial -sigmatropic rearrangement that produces a diimine intermediate before final cyclization to yield the energetically favorable aromatic indole system. Isotopic labeling studies have confirmed that the aryl nitrogen from the starting phenylhydrazine becomes incorporated into the resulting indole nucleus, providing mechanistic insights that have guided synthetic applications for over a century.

Parallel developments in isoquinoline chemistry have been equally significant, with the Pomeranz-Fritsch reaction serving as a cornerstone methodology for isoquinoline synthesis since its development by Paul Fritsch and Cäsar Pomeranz in the late nineteenth century. This reaction involves the acid-promoted cyclization of benzaldehydes with 2,2-dialkoxyethylamines to construct the isoquinoline framework through a mechanism involving benzalaminoacetal formation, protonation, alcohol elimination, and final aromatization to yield the bicyclic isoquinoline system. The Pomeranz-Fritsch methodology has found extensive application in the preparation of diverse isoquinoline derivatives, including compounds with pharmacological significance such as topical anesthetics and vasodilators.

The convergence of indole and isoquinoline chemistry in compounds such as this compound represents a sophisticated evolution in heterocyclic synthesis that builds upon these historical foundations. Modern synthetic approaches to such complex structures often employ advanced methodologies including metal-catalyzed reactions, carbon-hydrogen activation processes, and environmentally conscious synthetic strategies that enhance the efficiency and selectivity of heterocyclic construction. These contemporary techniques have expanded the synthetic toolbox available to chemists working with indole-containing molecules, enabling the preparation of increasingly complex structures with diverse substitution patterns and functional group arrays.

The historical significance of indole chemistry extends beyond synthetic methodology to encompass its widespread occurrence in natural products and biological systems. The indole nucleus has been identified as an integral component of thousands of naturally occurring alkaloids, pharmaceuticals, and other biologically active compounds. This widespread distribution reflects the fundamental importance of the indole structural motif in biological systems, where it serves as a key pharmacophore in numerous therapeutic agents and natural products. The electron-rich nature of the indole system, characterized as a π-excessive heterocycle, governs its chemical reactivity patterns, with electrophilic substitution reactions predominating at the C-3 position due to the enhanced stability of the resulting cationic intermediates.

Table 2: Historical Milestones in Heterocyclic Chemistry

The contemporary understanding of heterocyclic chemistry continues to evolve through the development of increasingly sophisticated synthetic methodologies and analytical techniques that enable the preparation and characterization of complex polycyclic systems. The study of compounds such as this compound represents the culmination of this historical progression, demonstrating how classical synthetic principles can be combined with modern techniques to access structurally complex heterocyclic architectures. These advances continue to push the boundaries of what is synthetically accessible, opening new avenues for the discovery of novel compounds with potential applications in medicinal chemistry, materials science, and other fields where heterocyclic compounds play crucial roles.

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-27-11-10-23-19(16-12-22-17-9-5-4-6-13(16)17)18(21(25)26)14-7-2-3-8-15(14)20(23)24/h2-9,12,22H,10-11H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOYTHHXRKBOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=C(C2=CC=CC=C2C1=O)C(=O)O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701128260 | |

| Record name | 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-96-5 | |

| Record name | 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ammonia-Ugi Four-Component Reaction (Procedure A)

- Reagents:

- Ammonia (25% aqueous solution)

- o-Halobenzoic acid (e.g., 2-iodobenzoic acid)

- Aldehyde (e.g., cyclopentanecarbaldehyde)

- Isocyanide (e.g., benzyl isocyanide)

- Solvent: 2,2,2-Trifluoroethanol (TFE)

- Conditions:

- Mix reagents in TFE at 60 °C for 12 hours under stirring.

- The Ugi adduct precipitates during the reaction and can be isolated by filtration without further purification.

Copper-Catalyzed Domino Reaction (Procedure B)

- Reagents:

- Ugi adduct (1.0 equiv)

- β-Keto ester (e.g., ethyl acetoacetate, 1.5 equiv)

- Cesium carbonate (Cs2CO3, 2.0 equiv)

- Copper(I) iodide (CuI, 10 mol%)

- Solvent: 1,4-Dioxane (0.1 M concentration)

- Conditions:

- Heat the mixture at 80 °C for 12 hours under stirring.

- After completion, remove solvent by rotary evaporation and purify the product by column chromatography.

Gram-Scale Synthesis

- The above two-step sequence has been successfully scaled up to gram quantities, demonstrating the method's practicality. For example, a 6 mmol scale reaction yielded 1.1 g of the isoquinolone product with an overall 44% yield.

Reaction Optimization and Yields

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Solvent | Dioxane | Optimal | Best yields compared to toluene, DMF, or acetonitrile |

| Temperature | 80 °C | Optimal | Higher temperatures (120 °C) did not improve yield |

| Catalyst loading | 10 mol% CuI | Standard | Ligand-free catalytic system |

| Base | Cs2CO3 (2 equiv) | Standard | Essential for deprotonation and reaction progression |

| Reaction time | 12 hours | Standard | Shorter times reduce yield |

| Microwave irradiation | Tested | 32% | Lower yield compared to conventional heating |

Mechanistic Insights

The proposed mechanism involves:

- Step 1: Copper(I)-catalyzed ortho-directed Ullmann-type C–C coupling of the Ugi adduct to form an intermediate.

- Step 2: Intramolecular condensation to form the isoquinolin-1(2H)-one core.

- Step 3: Attack by carbonate ion leading to the formation of the isoquinolone-4-carboxylic acid via an intramolecular SN2 reaction, releasing ethanol as a byproduct.

Two possible pathways (A and B) have been proposed for the final product formation, with pathway A involving direct formation of the carboxylic acid and pathway B involving dehydration steps.

Representative Data Table for Substrate Scope

| Ugi Adduct Variant (Halobenzoic Acid) | β-Keto Ester | Product Yield (%) | Notes |

|---|---|---|---|

| 2-Iodobenzoic acid | Ethyl acetoacetate | 44 (gram scale) | Standard substrate |

| 2-Chloro-3-quinolinecarboxylic acid | Ethyl acetoacetate | 52 | Triheterocyclic product formed |

| Thiophene derivative | Ethyl acetoacetate | 77 | Uncleaved product |

| Ethyl 4-chloroacetoacetate | — | No reaction | Steric hindrance inhibits reaction |

Advantages and Applications

- Step Economy: The two-step sequence efficiently constructs complex isoquinolone derivatives without isolating intermediates.

- Broad Functional Group Tolerance: Compatible with various aldehydes, isocyanides, and halobenzoic acids.

- Ligand-Free Catalysis: Simplifies reaction setup and reduces cost.

- Environmental Friendliness: Uses relatively mild conditions and avoids harsh reagents.

- Medicinal Chemistry Utility: The free carboxylic acid group allows for further functionalization; the scaffold is relevant for topoisomerase I inhibitors and other bioactive compounds.

Chemical Reactions Analysis

3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, where nucleophiles can replace the methoxy group.

Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential therapeutic effects, including:

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Studies have shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies have indicated that the compound exhibits antibacterial and antifungal activities. This suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

- Neuroprotective Effects : The indole structure is often associated with neuroprotective properties. Investigations into the compound's ability to protect neuronal cells from oxidative stress and apoptosis are ongoing.

Applications in Drug Development

Given its diverse biological activities, 3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid serves as a promising lead compound in drug development:

- Lead Compound for Anticancer Drugs : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development into anticancer therapies.

- Antimicrobial Agents : The compound's efficacy against various pathogens makes it a candidate for developing new antibiotics or antifungal agents.

- Neuroprotective Drugs : Given its potential neuroprotective effects, it could be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the effects of the compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and modulation of apoptotic pathways being elucidated.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potent activity that warrants further exploration for clinical applications.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Isoquinoline Derivatives

Key Comparative Insights

Substituent Effects on Physicochemical Properties The methoxyethyl group in the target compound balances lipophilicity and polarity, contrasting with the methyl group in , which reduces steric hindrance but may limit solubility.

Biological Implications

- Indole Position : The indol-3-yl group in the target compound differs from the indol-2-yl substitution in , which may alter receptor binding due to spatial orientation differences in the indole’s NH group.

- Carboxylic Acid vs. Ester : The free 4-COOH group in the target compound enables ionic interactions absent in its methyl ester analog (), which is more lipophilic but less reactive in biological environments.

Synthetic Accessibility

- The target compound’s methoxyethyl and indole substituents require multi-step coupling reactions (e.g., DIC-mediated amidation) , whereas simpler analogs (e.g., ) are synthesized via esterification or direct alkylation.

Potential Therapeutic Applications While direct evidence is lacking, indole-containing analogs (e.g., AChE inhibitors in ) suggest the target compound may share neuroactive properties. Its tetrahydroisoquinoline core is structurally similar to alkaloids with reported anti-osteoporosis activity (e.g., 2-hydroxyquinoline-4-carboxylic acid in ).

Biological Activity

3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C19H20N2O3

- Molecular Weight : 362.38 g/mol

- CAS Number : 1119449-96-5

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following sections.

Antimicrobial Activity

Research indicates that isoquinolone derivatives, including this compound, possess notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentrations (MIC) : The compound has shown promising results against various bacterial strains. In one study, derivatives similar to this compound exhibited MIC values as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .

Anticancer Properties

The antiproliferative effects of the compound have been investigated in several cancer cell lines:

- Cell Lines Tested : Notable activity was observed against A549 lung carcinoma cells and other cancer types.

- IC50 Values : Compounds related to this structure demonstrated IC50 values in the low micromolar range (less than 10 μM), indicating strong cytotoxicity against rapidly dividing cells .

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida species. Specific studies have reported effective inhibition of fungal growth, suggesting its utility in treating fungal infections .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Biofilm Formation : The compound has been shown to prevent biofilm formation in bacteria without affecting overall cell viability, a crucial factor in combating chronic infections caused by biofilm-forming pathogens .

- Cell Cycle Arrest : In cancer studies, it was noted that the compound could induce cell cycle arrest at the mitotic phase through mechanisms involving cyclin-dependent kinase inhibitors .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced biological activities. For example:

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related compounds:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several isoquinolone derivatives, including this compound, showing significant activity against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assessment : A comparative analysis highlighted the cytotoxic effects of various derivatives on different cancer cell lines, emphasizing the importance of structural modifications in enhancing potency .

Q & A

Q. What are the critical safety protocols for handling this compound, given its acute toxicity (Category 4)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.